molecular formula C23H13Cl3N4O5 B13710446 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride

7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride

Katalognummer: B13710446
Molekulargewicht: 531.7 g/mol
InChI-Schlüssel: PRYSKRAOJLXCPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride is a complex organic compound that belongs to the class of spiro compounds This compound is characterized by its unique structure, which includes a spiro linkage between a benzofuran and a xanthene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride typically involves the reaction of 3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one with 4,6-dichloro-1,3,5-triazine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves nucleophilic substitution, where the amino group of the benzofuran derivative attacks the electrophilic carbon of the triazine ring, leading to the formation of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the triazine ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride involves its interaction with specific molecular targets. The compound’s triazine moiety can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s fluorescent properties can be utilized to track its localization and interactions within biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one;hydrochloride is unique due to its spiro linkage and the combination of benzofuran and xanthene moieties, which impart distinct optical and chemical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C23H13Cl3N4O5

Molekulargewicht

531.7 g/mol

IUPAC-Name

7-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride

InChI

InChI=1S/C23H12Cl2N4O5.ClH/c24-20-27-21(25)29-22(28-20)26-15-3-1-2-14-18(15)19(32)34-23(14)12-6-4-10(30)8-16(12)33-17-9-11(31)5-7-13(17)23;/h1-9,30-31H,(H,26,27,28,29);1H

InChI-Schlüssel

PRYSKRAOJLXCPM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.